2-[(2-Iodophenoxy)methyl]oxirane
Description
2-[(2-Iodophenoxy)methyl]oxirane (CAS 75746-33-7) is an iodinated epoxide derivative with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol. It is synthesized via a mechanochemical approach involving the reaction of 2-iodophenol with epichlorohydrin in the presence of potassium carbonate, yielding 84% of the product as a white powder . This compound is notable for its role as an intermediate in synthesizing PZ-1361, a potent and selective 5-HT₇ receptor antagonist, highlighting its pharmaceutical relevance .
Properties
CAS No. |
75746-33-7 |
|---|---|
Molecular Formula |
C9H9IO2 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-[(2-iodophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H9IO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2 |
InChI Key |
DCTQHUBQXSEMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-[(2-Iodophenoxy)methyl]oxirane with structurally similar epoxide derivatives, emphasizing substituent effects on properties and applications:
Physical and Chemical Properties
- Melting Points and Solubility: Iodinated epoxides generally exhibit higher melting points (e.g., 438 K for C₂₄H₂₂O₅ analogs ) compared to methoxy derivatives due to stronger van der Waals forces. Fluorinated analogs (e.g., 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane) display improved solubility in polar solvents owing to fluorine’s electronegativity .
- Olfactory Characteristics: Epoxidation of methyl eugenol yields 2-(4-ethyl-3-methoxybenzyl)oxirane, which has a floral, fresh odor, contrasting sharply with caramel-like odors of non-epoxidized derivatives .
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